molecular formula C20H24N8O B12276088 4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B12276088
M. Wt: 392.5 g/mol
InChI Key: VNRNKRQNLHITBX-UHFFFAOYSA-N
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Description

4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that features a unique combination of pyrido[3,4-d]pyrimidine and piperazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrido[3,4-d]pyrimidine derivatives with piperazine, followed by further functionalization to introduce the morpholine ring. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like ceric ammonium nitrate (CAN) to facilitate the cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2/cyclin A2, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells. This selective inhibition makes it a promising candidate for targeted cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine stands out due to its unique combination of pyrido[3,4-d]pyrimidine and piperazine moieties, which confer specific biological activities and selectivity towards CDK2 inhibition. This specificity enhances its potential as a therapeutic agent compared to other similar compounds .

Properties

Molecular Formula

C20H24N8O

Molecular Weight

392.5 g/mol

IUPAC Name

4-[6-methyl-2-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine

InChI

InChI=1S/C20H24N8O/c1-15-12-18(26-8-10-29-11-9-26)25-20(24-15)28-6-4-27(5-7-28)19-16-2-3-21-13-17(16)22-14-23-19/h2-3,12-14H,4-11H2,1H3

InChI Key

VNRNKRQNLHITBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4)N5CCOCC5

Origin of Product

United States

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